1-(4-(Aminomethyl)phenyl)ethanone
Overview
Description
1-(4-(Aminomethyl)phenyl)ethanone, also known as 1-[4-(aminomethyl)phenyl]ethanone, is an organic compound with the molecular formula C9H11NO. It is a white crystalline solid that is stable at room temperature. This compound is insoluble in water but can dissolve in organic solvents such as ethanol, chloroform, and carbon disulfide . It is commonly used as an intermediate in organic synthesis and in the production of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Aminomethyl)phenyl)ethanone can be synthesized through the reaction of benzyl alcohol and formamide. The process involves mixing benzyl alcohol and formamide in a 1:1 molar ratio in an appropriate solvent like toluene. Hydrochloric acid is used as a catalyst, and the reaction is carried out at room temperature for 24 hours. After the reaction, hydrochloric acid is added to adjust the pH, and the product is precipitated out. The product is then purified through filtration and washing .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Aminomethyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(Aminomethyl)phenyl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(Aminomethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-(4-(4-(Aminomethyl)thiazol-2-ylamino)phenyl)ethanone: This compound has a thiazole ring in place of the phenyl ring, which can alter its chemical properties and biological activity.
1-(4-(4-ethyl-4,5-dihydro-thiazol-2-ylamino)-phenyl)ethanone:
Uniqueness: 1-(4-(Aminomethyl)phenyl)ethanone is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and solubility in organic solvents make it suitable for various applications in research and industry .
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUFTNBKCAMKND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498183 | |
Record name | 1-[4-(Aminomethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87171-25-3 | |
Record name | 1-[4-(Aminomethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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